molecular formula C21H15BrClN3O B2480064 5-bromo-2-chloro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide CAS No. 850931-99-6

5-bromo-2-chloro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide

Cat. No.: B2480064
CAS No.: 850931-99-6
M. Wt: 440.73
InChI Key: ITOHGIMKISIUDW-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties.

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have a broad spectrum of biological activities . They have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, leading to diverse biological effects . The compound’s interaction with its targets could result in changes at the molecular and cellular levels, potentially influencing various biological processes.

Biochemical Pathways

Indole derivatives have been reported to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could affect multiple biochemical pathways and their downstream effects.

Pharmacokinetics

The compound’s molecular weight, as reported, is 2872 g/mol, which could influence its bioavailability and pharmacokinetic properties.

Result of Action

Given the diverse biological activities associated with indole derivatives , it is likely that this compound could have a range of effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide typically involves the condensation of 2-aminopyridines with α-bromoketones under specific conditions. One common method includes the use of microwave irradiation, which facilitates a solvent- and catalyst-free reaction, resulting in high yields and a clean process . The reaction conditions are mild and environmentally friendly, making it a preferred method in industrial settings.

Industrial Production Methods

In industrial production, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for precise control over reaction conditions and improved safety. The use of automated systems ensures consistent product quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-chloro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur in the presence of nucleophiles like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The compound reacts with a variety of reagents under different conditions. For example, oxidation reactions typically require acidic or basic conditions, while reduction reactions are often carried out in anhydrous solvents to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-bromo-2-chloro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as a pharmacophore in drug design.

    Medicine: It has shown promise in preclinical studies as a potential therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-bromo-2-chloro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide apart is its unique imidazo[1,2-a]pyridine scaffold, which provides a versatile platform for the development of new therapeutic agents

Properties

IUPAC Name

5-bromo-2-chloro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrClN3O/c1-13-9-10-26-18(11-13)24-19(14-5-3-2-4-6-14)20(26)25-21(27)16-12-15(22)7-8-17(16)23/h2-12H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITOHGIMKISIUDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)NC(=O)C3=C(C=CC(=C3)Br)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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